![molecular formula C12H10ClN3O3 B2781041 N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941921-45-5](/img/structure/B2781041.png)
N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
“N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide” is a compound that contains an isoxazole moiety . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .Scientific Research Applications
Drug Discovery and Development
Isoxazole rings, such as those found in N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide, are a common feature in many commercially available drugs . Their presence in a compound can significantly contribute to the biological activity, making them valuable in drug discovery. This compound could be explored for its potential as a lead structure in the development of new therapeutic agents.
Anticancer Research
Compounds with isoxazole moieties have been reported to exhibit activity against various cancer cell lines . N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide could be synthesized and evaluated for its anticancer properties, potentially leading to the development of new anticancer medications.
Enzyme Inhibition
The related structure of N-[(2-chlorophenyl)methyl]-N’-(1,2-oxazol-3-yl)oxamide has been studied as an inhibitor of the enzyme AmpC beta-lactamase . This suggests that N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide could also serve as a starting point for designing inhibitors against similar enzymes, which is crucial in combating antibiotic resistance.
Biological Activity Profiling
Indole derivatives, which share structural similarities with isoxazole compounds, have diverse biological and clinical applications . By extension, N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide could be profiled for a range of biological activities, contributing to the understanding of its pharmacological potential.
Synthetic Chemistry
The compound’s structure could provide a template for developing metal-free synthetic routes for isoxazoles, which are significant in medicinal chemistry due to their drug-like chemical space . This can lead to more eco-friendly and cost-effective synthetic strategies.
Future Directions
In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . In view of the enormous significance of isoxazole, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c13-9-4-2-1-3-8(9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDLVTBRVRMMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NOC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(isoxazol-3-yl)oxalamide |
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